molecular formula C7H14N2O B2526074 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one CAS No. 2229402-27-9

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one

Cat. No.: B2526074
CAS No.: 2229402-27-9
M. Wt: 142.202
InChI Key: CXFJLVUJIULGCW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one is a specialized organic compound with the molecular formula C7H14N2O . It is built on an azetidin-2-one core, which is a four-membered cyclic amide, more commonly known as a β-lactam . This specific scaffold is of significant interest in pharmaceutical and bioorganic chemistry. The structure combines the strained, reactive β-lactam ring with a flexible aminomethyl side chain, offering versatile chemical handles for further derivatization. The azetidin-2-one ring is a privileged structure in drug discovery, most famously known as the central pharmacophore in all penicillin and cephalosporin antibiotics . Beyond its antibacterial legacy, this scaffold has been extensively explored for a diverse range of biological activities. Modern research on monocyclic azetidin-2-ones has revealed their potential as cholesterol absorption inhibitors (e.g., Ezetimibe), anticancer agents, tryptase and chymase inhibitors, and anti-hyperglycemic agents . Recent scientific literature highlights 3-fluoroazetidin-2-one derivatives that exhibit potent anticancer activity by inhibiting tubulin polymerization and inducing apoptosis in human breast cancer cells . The presence of the aminomethyl group in this compound makes it a highly valuable bifunctional building block; the reactive β-lactam ring can undergo ring-opening reactions, while the primary amine can be functionalized via amidation or alkylation, facilitating its incorporation into larger molecular frameworks or probe development. This product is intended for research purposes as a chemical intermediate or a scaffold for the design and synthesis of novel bioactive molecules. Handling and Usage: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-(aminomethyl)-1-ethyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-9-5-7(2,4-8)6(9)10/h3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJLVUJIULGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable ketone to form the azetidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidin-2-one Derivatives

Azetidin-2-ones are a well-studied class of β-lactams. Key comparisons include:

4-(2-Methoxyphenyl)-3,3-dimethyl-1-(3-methylsulfinylphenyl)-azetidin-2-one (Compound 33)
  • Structure : Features a methoxyphenyl and methylsulfinylphenyl group.
  • Activity : Demonstrated potent inhibition of enzymes, likely due to the electron-withdrawing sulfinyl group enhancing electrophilicity of the β-lactam ring .
  • Key Difference: The target compound lacks aromatic substituents but includes an aminomethyl group, which may reduce ring strain compared to bulkier substituents in Compound 33.
1,3-Diazetidin-2-one Derivatives
  • Structure : Contains an additional nitrogen in the lactam ring.
  • Application : Used in molecular docking studies for drug design, emphasizing the role of substituents in binding affinity .
  • Key Difference: The diazetidinone scaffold offers more hydrogen-bonding sites, whereas the target compound’s aminomethyl group provides a single primary amine for functionalization.

Compounds with Aminomethyl Functional Groups

The aminomethyl moiety is critical in pharmaceuticals and coordination chemistry:

3-(Aminomethyl)pyridine
  • Structure: Pyridine ring with an aminomethyl substituent.
  • Toxicity: Causes severe skin and eye irritation, highlighting the reactivity of the aminomethyl group in certain contexts .
Pregabalin ((S)-3-(Aminomethyl)-5-methylhexanoic acid)
  • Structure: Branched-chain amino acid with an aminomethyl group.
  • Application: Clinically used for neuropathic pain, demonstrating the pharmacological relevance of aminomethyl groups in modulating neuronal calcium channels .
  • Key Difference : The target compound’s rigid β-lactam ring contrasts with pregabalin’s flexible aliphatic chain, suggesting divergent biological targets.

Heterocyclic Compounds with Coordinating Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with an N,O-bidentate directing group.
  • Application : Used in metal-catalyzed C–H bond functionalization, leveraging the directing group for regioselective reactions .
  • Key Difference: The target compound’s aminomethyl group could act as a monodentate ligand, offering less coordination versatility compared to N,O-bidentate systems.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Chemical Role Toxicity Profile
3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one Azetidin-2-one 3-aminomethyl, 1-ethyl, 3-methyl Potential enzyme inhibition Not reported (inferred low acute toxicity)
4-(2-Methoxyphenyl)-3,3-dimethyl-1-(3-methylsulfinylphenyl)-azetidin-2-one Azetidin-2-one Aromatic, sulfinyl Enzyme inhibitor Not reported
3-(Aminomethyl)pyridine Pyridine 3-aminomethyl Synthetic intermediate Severe skin/eye irritation
Pregabalin Aliphatic carboxylic acid 3-aminomethyl, 5-methyl Neuropathic pain therapy Low systemic toxicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate Metal-catalyzed C–H functionalization Not reported

Research Implications and Gaps

  • Synthetic Challenges : The strained β-lactam ring in the target compound may require specialized synthetic methods, such as those used for Compound 33 (e.g., DCM and peracid-mediated oxidation) .
  • Biological Activity : Computational studies (e.g., molecular docking) are needed to predict interactions with bacterial penicillin-binding proteins or neuronal targets, as seen in pregabalin .
  • Safety Profile: While 3-(aminomethyl)pyridine is highly corrosive, the target compound’s lactam ring may mitigate such effects, necessitating empirical toxicity testing.

Biological Activity

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound features an azetidine ring with an aminomethyl group and an ethyl substituent. Its molecular formula is C7H14N2OC_7H_{14}N_2O, with a molecular weight of approximately 142.20 g/mol. The presence of the amino and carbonyl functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have investigated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical cancer)15
A549 (Lung cancer)20
MCF-7 (Breast cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The azetidine ring structure allows it to mimic natural substrates or inhibitors, leading to enzyme inhibition or disruption of cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC value lower than that of many conventional antibiotics. This suggests its potential as an alternative treatment for resistant infections .

Study on Anticancer Properties

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis. These results position the compound as a candidate for further development in cancer therapeutics .

Q & A

Q. What analytical workflows validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • SPR/BLI : Measure real-time binding kinetics (kon_{on}, koff_{off}) on immobilized targets.
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
  • Cross-validate with cellular assays (e.g., luciferase reporter systems) .

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